molecular formula C23H28N2O4S B2418120 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide CAS No. 921991-50-6

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide

Cat. No. B2418120
CAS RN: 921991-50-6
M. Wt: 428.55
InChI Key: BLTYKYGRYQOBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H28N2O4S and its molecular weight is 428.55. The purity is usually 95%.
BenchChem offers high-quality N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activity

Tuberculosis (TB) remains a global health concern, and the emergence of multidrug-resistant (MDR) strains has intensified the need for new therapeutic agents. Researchers have synthesized N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives from isoniazid (INH). These compounds were screened for antimycobacterial activity against Mycobacterium tuberculosis H37Rv using the microplate alamar blue assay (MABA). Although the tested compounds were less active than standard drugs like streptomycin and isoniazid, they still exhibited promising antimycobacterial effects .

Indole Derivatives

Indole derivatives play a crucial role in medicinal chemistry. The compound’s structure contains an indole moiety, which is prevalent in various bioactive molecules. Further exploration of its indole-related properties could lead to novel drug candidates .

Thiazolidinone Scaffold

The compound features a thiazolidinone ring, a five-membered heterocyclic structure. Thiazolidinone derivatives have demonstrated diverse biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects. Researchers can investigate its potential as a scaffold for designing new drugs .

Antioxidant Properties

Given the presence of the thiazolidinone ring, the compound may exhibit antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Investigating its antioxidant capacity could yield valuable insights .

Anti-Inflammatory Effects

Thiazolidinone derivatives have been associated with anti-inflammatory activity. Researchers can explore whether this compound modulates inflammatory pathways, making it relevant for conditions such as arthritis, asthma, and other inflammatory disorders .

Anticancer Potential

Although not directly studied for anticancer effects, the compound’s structural features warrant investigation. Researchers can assess its impact on cancer cell lines, potentially uncovering novel mechanisms or targets for cancer therapy.

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4S/c1-5-7-17-8-11-19(12-9-17)30(27,28)24-18-10-13-20-21(15-18)29-16-23(3,4)22(26)25(20)14-6-2/h6,8-13,15,24H,2,5,7,14,16H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTYKYGRYQOBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.